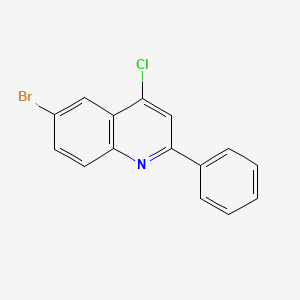

6-Bromo-4-chloro-2-phenylquinoline

描述

Overview of Quinoline (B57606) as a Privileged Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. tandfonline.comnih.gov The quinoline framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile and accessible structural backbone for the design and synthesis of new therapeutic agents. tandfonline.comresearchgate.net Its ability to interact with various biological targets has led to its incorporation into drugs with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govrsc.org The adaptability of the quinoline ring allows for extensive chemical modifications, enabling the fine-tuning of its biological and physicochemical properties to enhance efficacy and target specificity. researchgate.net

Rationale for Investigating 6-Bromo-4-chloro-2-phenylquinoline

Distinctive Structural Features and their Potential Impact on Biological Activity

The combination of these structural features—a bromo group at C6, a chloro group at C4, and a phenyl group at C2—creates a unique chemical entity with the potential for distinct biological activities. tandfonline.comresearchgate.net The interplay between the electron-withdrawing effects of the halogens and the steric and electronic contributions of the phenyl group can lead to novel pharmacological profiles. researchgate.netnih.gov Research into similarly substituted quinolines suggests potential applications in areas such as anticancer and antiviral therapies. acs.orgnih.gov The specific arrangement of these substituents in this compound warrants further investigation to fully elucidate its therapeutic potential.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H9BrClN | uni.lu |

| Molecular Weight | 318.6 g/mol | uni.lu |

| Monoisotopic Mass | 316.9607 Da | uni.lu |

| XlogP (predicted) | 5.2 | uni.lu |

| CAS Number | 860195-69-3 | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-4-chloro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClN/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYIUMWXDCOPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588925 | |

| Record name | 6-Bromo-4-chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860195-69-3 | |

| Record name | 6-Bromo-4-chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 860195-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 4 Chloro 2 Phenylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 6-Bromo-4-chloro-2-phenylquinoline, both ¹H and ¹³C NMR would provide definitive evidence for its structure by identifying the chemical environment, connectivity, and number of unique proton and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the quinoline (B57606) core and the pendant phenyl ring. The aromatic region (typically δ 7.0-9.0 ppm) would be complex. The protons on the phenyl group are anticipated to appear as multiplets, while the protons on the substituted quinoline ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. For instance, data from analogous substituted quinolines suggests specific chemical shifts and coupling constants. rsc.orgatlantis-press.comresearchgate.net The proton at the C5 position is expected to be a doublet, coupling with the proton at C7. The proton at C8 would likely appear as a doublet, and the proton at C7 as a doublet of doublets. The single proton at C3 would appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's asymmetry, 15 distinct signals are expected. The chemical shifts are influenced by the electronegativity of the attached groups (N, Cl, Br) and the aromatic ring currents. nih.gov Carbons bonded to the electronegative nitrogen (C2, C8a) and chlorine (C4) atoms would be shifted downfield. The carbon attached to the bromine (C6) would also show a characteristic shift. Based on data from similar structures, the expected chemical shift ranges can be predicted. rsc.orgspectrabase.com

Predicted ¹H and ¹³C NMR Data The following tables are based on established chemical shift ranges for substituted quinolines and related aromatic compounds. pdx.eduorganicchemistrydata.org

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.40 - 7.60 | Multiplet |

| H-3 | 7.70 - 7.90 | Singlet |

| H-5 | 8.10 - 8.30 | Doublet |

| H-7 | 7.80 - 8.00 | Doublet of Doublets |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl Carbons | 128.0 - 139.0 |

| C-2 | 156.0 - 158.0 |

| C-3 | 122.0 - 124.0 |

| C-4 | 148.0 - 150.0 |

| C-4a | 125.0 - 127.0 |

| C-5 | 129.0 - 131.0 |

| C-6 | 120.0 - 122.0 |

| C-7 | 136.0 - 138.0 |

| C-8 | 127.0 - 129.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₅H₉BrClN), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement. The monoisotopic mass of this compound is calculated to be approximately 316.9607 Da. uni.lusigmaaldrich.com A key feature in the mass spectrum would be the distinctive isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), resulting in a characteristic cluster of peaks at M⁺, [M+2]⁺, and [M+4]⁺.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion would undergo fragmentation, providing structural clues. The fragmentation pattern can be predicted based on the stability of the resulting ions and neutral fragments. Plausible fragmentation pathways for quinolines often involve the loss of substituents or cleavage of the heterocyclic ring. rsc.orgnih.gov For this compound, expected fragment ions could arise from the loss of a chlorine radical (Cl•), a bromine radical (Br•), or hydrogen cyanide (HCN) from the quinoline core. The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed.

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (for ³⁵Cl, ⁷⁹Br) | Description |

|---|---|---|

| [C₁₅H₉BrClN]⁺ (M⁺) | 316 | Molecular Ion |

| [C₁₅H₉BrClN]⁺ ([M+2]⁺) | 318 | Isotope peak from ⁸¹Br or ³⁷Cl |

| [C₁₅H₉BrClN]⁺ ([M+4]⁺) | 320 | Isotope peak from ⁸¹Br and ³⁷Cl |

| [C₁₅H₉BrN]⁺ | 281 | Loss of Cl• |

| [C₁₅H₉ClN]⁺ | 237 | Loss of Br• |

| [C₁₄H₉BrCl]⁺ | 290 | Loss of HCN |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features. libretexts.org

The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic rings (quinoline and phenyl) and the C=N bond of the quinoline ring will produce a series of sharp peaks in the 1650-1450 cm⁻¹ region. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations ("oop") in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. libretexts.org

C-Cl and C-Br Stretching: The vibrations corresponding to the carbon-halogen bonds are found in the lower frequency (fingerprint) region of the spectrum. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers, generally between 690-515 cm⁻¹. nist.gov

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | Stretching | Aromatic C-H |

| 1620 - 1580 | Stretching | C=N (Quinoline ring) |

| 1600 - 1450 | Stretching | C=C (Aromatic rings) |

| 850 - 750 | Bending (out-of-plane) | Aromatic C-H |

| 850 - 550 | Stretching | C-Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. The extensive conjugation involving the quinoline and phenyl rings is expected to result in strong absorption bands in the UV region.

The primary electronic transitions anticipated are π → π* transitions, which are characteristic of aromatic and conjugated systems. These are typically high-intensity absorptions. There may also be lower intensity n → π* transitions, involving the promotion of a non-bonding electron from the nitrogen atom's lone pair into an anti-bonding π* orbital.

The specific wavelengths of maximum absorption (λ_max) are influenced by the substituents. Halogen atoms (Br, Cl) can act as auxochromes, causing a red shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to the unsubstituted 2-phenylquinoline (B181262). Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and are often in good agreement with experimental results for similar chromophores. redalyc.org

Table 5: Expected Electronic Transitions

| Transition Type | Expected λ_max Range (nm) | Description |

|---|---|---|

| π → π* | 250 - 350 | High-intensity transitions within the conjugated aromatic system. |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions.

Based on the crystal structures of closely related compounds like 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline nih.gov and other halogenated quinolines researchgate.netresearchgate.net, several structural features can be anticipated:

Planarity: The quinoline ring system itself is expected to be nearly planar.

Dihedral Angle: The phenyl group at the C2 position will likely be twisted out of the plane of the quinoline ring due to steric hindrance. The dihedral angle between these two rings is a key structural parameter. For a similar compound, this angle was found to be 56.30°. nih.gov

Crystal Packing: In the crystal lattice, molecules are expected to be packed in a way that maximizes stabilizing intermolecular forces. These can include π-π stacking interactions between the flat aromatic rings of adjacent molecules and weaker halogen bonding or van der Waals forces.

Table 6: Anticipated Crystallographic Parameters (based on analogues nih.govresearchgate.netresearchgate.net)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Key Dihedral Angle | Angle between quinoline and phenyl planes (approx. 50-60°) |

Structure Activity Relationship Sar Studies of 6 Bromo 4 Chloro 2 Phenylquinoline and Its Analogs

Influence of Halogen Substituents (Bromine at C6, Chlorine at C4) on Biological Activity

The presence and nature of halogen substituents on the quinoline (B57606) core are critical determinants of biological activity. Studies have shown that the incorporation of halogens like bromine and chlorine can significantly enhance the therapeutic potential of these compounds. researchgate.net

The bromine atom at the C6 position and the chlorine atom at the C4 position of the 2-phenylquinoline (B181262) scaffold are key features that modulate the molecule's properties. The electron-withdrawing nature of the chlorine atom at the C4 position increases the electrophilicity of the quinoline ring. This can potentiate covalent interactions with biological targets, such as cysteine residues in enzymes like PI3Kγ. In the context of antimalarial activity, the presence of a 7-chloro group in the 4-aminoquinoline (B48711) ring is a requirement for the inhibition of β-hematin formation, a crucial process for the parasite's survival. nih.gov

The substitution pattern of halogens also plays a significant role. For instance, in a series of halogen-substituted tricyclic flavonoids, the antibacterial activity against both Gram-positive and Gram-negative pathogens increased when moving from fluorine to iodine, suggesting that the size of the halogen may be a more influential factor than its polarity or electronic effects in this particular scaffold. nih.gov Similarly, studies on halogen-containing quinone imines have demonstrated that compounds with a higher number of chlorine atoms exhibit increased insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com

The position of the halogen is also crucial. For example, the steric effect of a halogen is more pronounced at the 2- and 6-positions of a phenyl group. researchgate.net In the case of 4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol, the ortho-chloro group on the phenyl ring creates steric hindrance, which can favor selective binding to the hydrophobic pockets of enzymes.

Furthermore, the combination of different halogens can lead to dual activity. For example, a 6-bromo-8-iodo-2-phenyl-substituted quinoline derivative exhibited potent dual inhibition of α-glucosidase and α-amylase. researchgate.net

Impact of Phenyl Group at C2 on Pharmacological Effects

In the case of 4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol, the 2-chlorophenyl group enhances the compound's lipophilicity, which is expected to improve its permeability across biological membranes. The steric bulk of the phenyl group, particularly when substituted, can also dictate selectivity for specific enzyme binding pockets.

Studies on various quinoline derivatives have highlighted the importance of the C2-substituent. For instance, in a series of quinazoline-4(3H)-one derivatives, which share a similar heterocyclic core, substitutions on the phenyl ring at a related position were shown to modulate anticancer activity. nih.gov The presence of electron-donating groups, such as a methyl group, on the para position of the phenyl ring resulted in improved antiproliferative activity compared to electron-withdrawing groups. nih.gov This suggests that the electronic properties of the C2-phenyl group can fine-tune the biological response.

Furthermore, the orientation of the phenyl ring relative to the quinoline core can be critical. In the crystal structure of 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, the dihedral angle between the quinoline ring system and the adjacent phenyl ring is 56.30 (6)°. researchgate.net This specific conformation, stabilized by various intermolecular interactions, likely influences how the molecule presents itself to its biological target.

The presence of a phenyl group at C2 is a common feature in many biologically active quinolines. For example, 6,8-diphenylquinoline has demonstrated significant antiproliferative activity. nih.gov This underscores the general importance of aryl substituents at this position for achieving desired pharmacological effects.

Effect of Additional Functional Groups and Substitution Patterns on the Quinoline Ring

Beyond the core halogen and phenyl substitutions, the introduction of other functional groups and alterations in substitution patterns on the quinoline ring can profoundly impact the biological activity of 6-Bromo-4-chloro-2-phenylquinoline analogs.

The type and position of these additional groups can modulate various properties, including solubility, electronic distribution, and the ability to form specific interactions with biological targets. For example, in a study of various substituted quinoline derivatives, a 6-Bromo-5-nitroquinoline compound showed potent antiproliferative and apoptotic activity against cancer cell lines. nih.gov This highlights the significant effect of a nitro group on the quinoline scaffold.

In a different chemical class, quinazoline-4(3H)-one derivatives, the nature of the substituent at the 2-position was found to be critical for anticancer activity. nih.gov Derivatives with an aliphatic chain at this position showed greater cytotoxicity than those with an aromatic chain, suggesting that steric and electronic properties of this substituent are key determinants of activity. nih.gov Specifically, an aliphatic chain with four carbons demonstrated strong potency. nih.gov

The introduction of a hydroxyl group, as seen in 4-(6-Bromo-4-(2-chlorophenyl)quinolin-2-yl)phenol, adds a potential hydrogen bonding site, which can be crucial for target recognition and binding. Similarly, amino groups are also important. In the context of antimalarial aminoquinolines, a basic amino side chain is essential for activity, likely by facilitating drug accumulation in the parasite's food vacuole. nih.gov

The following table summarizes the effects of different functional groups on the biological activity of quinoline and related heterocyclic derivatives based on several studies.

| Functional Group | Position | Effect on Biological Activity | Reference |

| Nitro | 5-position of quinoline | Potent antiproliferative and apoptotic activity | nih.gov |

| Aliphatic Chain | 2-position of quinazoline (B50416) | Increased cytotoxicity compared to aromatic chains | nih.gov |

| Hydroxyl | Phenolic | Potential hydrogen bonding, influences reactivity | |

| Amino | Side chain of quinoline | Essential for antimalarial activity | nih.gov |

| Methoxy | 4-position of phenyl at C2 | Influences conformation and crystal packing | researchgate.net |

| Methyl | para-position of phenyl | Improved antiproliferative activity | nih.gov |

| Phenyl | 6 and 8 positions of quinoline | Significant antiproliferative activity | nih.gov |

Conformational Analysis and its Correlation with Inhibitory Potency

The three-dimensional conformation of a molecule is a critical factor that governs its interaction with biological targets and, consequently, its inhibitory potency. For this compound and its analogs, conformational analysis provides insights into the spatial arrangement of the key substituents and how this arrangement influences binding affinity.

Molecular dynamics simulations of related heterocyclic compounds have been used to assess the stability of their conformations when bound to a target enzyme. nih.gov The stability of the ligand's conformation, often evaluated by the number of hydrogen bonds formed during the simulation, is crucial for strong binding and inhibitory activity. nih.gov

The steric hindrance introduced by substituents can also force the molecule into specific conformations. For instance, the chloro group at the ortho position of the C2-phenyl ring in a related analog creates steric hindrance that favors selective binding to hydrophobic enzyme pockets.

The table below presents predicted collision cross-section (CCS) values for this compound, which provide an indication of the molecule's size and shape in the gas phase. These values are calculated for different adducts of the molecule.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 317.96798 | 160.7 |

| [M+Na]+ | 339.94992 | 174.7 |

| [M-H]- | 315.95342 | 169.6 |

| [M+NH4]+ | 334.99452 | 179.8 |

| [M+K]+ | 355.92386 | 160.5 |

| [M+H-H2O]+ | 299.95796 | 160.1 |

| [M+HCOO]- | 361.95890 | 176.4 |

| [M+CH3COO]- | 375.97455 | 175.2 |

Data sourced from PubChem. uni.lu

In essence, the specific conformation adopted by this compound and its analogs, which is influenced by the interplay of its various substituents, is a key determinant of their inhibitory potency.

Computational Approaches in SAR (e.g., Molecular Docking Simulations)

Computational methods, particularly molecular docking simulations, are powerful tools in the structure-activity relationship (SAR) analysis of this compound and its analogs. These approaches provide valuable insights into the potential binding modes and affinities of these compounds with their biological targets, thereby guiding the design of more potent and selective molecules.

Molecular docking studies have been employed to predict how these compounds might interact with the active sites of enzymes. For example, in the study of quinazoline derivatives as cytotoxic agents, molecular docking was used to predict the binding modes of the compounds in the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov The results of these simulations can help to explain the observed biological activities. For instance, compounds that showed desirable interactions with key amino acid residues in the EGFR active site, similar to the known inhibitor Erlotinib, were found to be more potent. nih.gov

The binding energies calculated from docking simulations can provide a quantitative estimate of the binding affinity. In one study, the binding energies of two quinazoline derivatives were calculated to be -6.7 and -5.3 kcal/mol, respectively, with the more negative value indicating a stronger predicted interaction. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor interactions by assessing the conformational stability of the complex over time. nih.govnih.gov By analyzing the root-mean-square deviation (RMSD) of the protein-ligand complex, researchers can evaluate the stability of the binding. researchgate.net

The following table summarizes the results of a molecular docking study of a 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340) against the human kinase β (IKK-β) target, illustrating the utility of this approach.

| Compound | Docking Score (kcal/mol) | Key Interactions |

| Curcumin (parent molecule) | -7.12 | - |

| 4-bromo-4'-chloro analog | -11.534 | Three hydrogen bond interactions |

Data adapted from a study on pyrazoline substituted curcumin analogs. nih.gov

These computational approaches, when used in conjunction with experimental data, provide a robust framework for understanding the SAR of this compound and its analogs, ultimately facilitating the development of new therapeutic agents. mdpi.com

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Mechanisms

There is no specific information available in the scientific literature regarding the enzyme inhibition mechanisms of 6-Bromo-4-chloro-2-phenylquinoline. Studies on related but distinct quinazoline (B50416) derivatives have shown that the presence of a halogen at the 6-position can contribute to anticancer effects, with some compounds exhibiting inhibitory activity against EGFR. nih.gov For instance, certain 6-bromo-quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities, with molecular docking studies suggesting potential binding to the EGFR active site. nih.gov However, these findings pertain to a different class of compounds and cannot be directly attributed to this compound.

Receptor Binding Studies

No receptor binding studies for this compound have been reported in the available literature. The broader class of quinoline (B57606) derivatives has been associated with various receptors, but specific data for this compound is absent.

Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis, Angiogenesis Inhibition)

Information regarding the modulation of cellular pathways such as cell cycle arrest, apoptosis, or angiogenesis inhibition by this compound is not available. Research on other quinoline derivatives has demonstrated such effects. For example, a study on a 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340), a different heterocyclic compound, showed it induced apoptosis in cancer cells. researchgate.net However, these activities are not documented for this compound.

Interaction with Biological Targets (e.g., DNA Binding, ATP Synthase)

There is no published research detailing the interaction of this compound with biological targets like DNA or ATP synthase. For context, other quinoline derivatives, such as 4-Bromo-6-chloroquinolin-3-amine, have been suggested to interact with DNA gyrase and topoisomerase IV, a mechanism common to quinoline-based antibacterial agents. This, however, is a different molecule, and similar studies on this compound have not been performed.

Photophysical Properties of Quinoline Derivatives with Relevance to 6 Bromo 4 Chloro 2 Phenylquinoline

Absorption and Photoluminescence Characteristics

Quinoline (B57606) derivatives typically exhibit absorption bands in the ultraviolet-visible (UV-Vis) region. scielo.br These absorptions are generally attributed to π-π* and n-π* electronic transitions within the aromatic system. scielo.br Specifically, the absorption bands in the 230-320 nm range are often assigned to π-π* transitions, which can shift to longer wavelengths (red-shift) in polar solvents. scielo.br The weaker n-π* transitions are typically observed as a shoulder in the 320-450 nm range and are less sensitive to solvent polarity. scielo.br

Upon absorption of light, excited quinoline molecules can relax to the ground state through various pathways, including fluorescence and phosphorescence. rsc.org Fluorescence is the emission of light from a singlet excited state, while phosphorescence originates from a triplet excited state. The efficiency of these processes is influenced by factors such as the molecular structure and the presence of heavy atoms.

Fluorescence Emission Wavelengths and Quantum Yields

The fluorescence of quinoline derivatives is a key property for their application as fluorophores. nih.gov The emission wavelength, which determines the color of the emitted light, is highly dependent on the molecular structure and the substituents attached to the quinoline core. researchgate.net For instance, some quinoline derivatives exhibit emission bands around 400 nm in polar solvents. scielo.br

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. youtube.com Quinolines are known to be weakly fluorescent compared to their isoelectronic hydrocarbon counterparts. rsc.orgnih.gov This is often attributed to the presence of non-bonding electrons on the nitrogen atom, which can promote intersystem crossing to the triplet state, thereby reducing the fluorescence quantum yield. rsc.org However, the quantum yield can be significantly influenced by substituents and the solvent environment. rsc.orgmdpi.com For example, protonation of the nitrogen atom can lead to an increase in the fluorescence quantum yield. rsc.orgnih.gov

| Compound/Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| Isoquinoline (B145761) | DCM | 268, 305, 318 | - | < 1% | rsc.org |

| Protonated Isoquinoline | DCM | 328 | - | up to 27% | rsc.org |

| Benzo[h]quinoline | DCM | - | 367 | 15% | rsc.org |

| Protonated Benzo[h]quinoline | DCM | - | 416 | - | rsc.org |

| 7-(diethylamino)quinolone chalcone (B49325) (5a) | THF | 434 | - | - | acs.org |

| 7-(diethylamino)quinolone chalcone (5a) | DMSO | 463 | - | - | acs.org |

| Quinoline Derivative (4h) | - | - | green emission | 0.78 | nih.gov |

| Phenoxazine-quinoline conjugate (DPQM) | - | - | - | ~21-24% (Phosphorescence) | acs.org |

Solvatochromic Effects and Intramolecular Charge Transfer (ICT) States

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation. In many quinoline derivatives, a positive solvatochromism is observed, meaning the emission wavelength shifts to longer wavelengths (red-shift) as the polarity of the solvent increases. rsc.orgresearchgate.netresearchgate.net This is often indicative of an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part upon excitation. rsc.orgnih.gov

The absorption spectra of these compounds, however, are often less affected by the solvent polarity. researchgate.netresearchgate.net The significant red-shift in the fluorescence spectra with increasing solvent polarity suggests a larger dipole moment in the excited state compared to the ground state, which is a characteristic feature of ICT states. researchgate.netmdpi.com This property is crucial for the development of sensors and probes that can report on the polarity of their microenvironment.

Phosphorescence Properties

In addition to fluorescence, some quinoline derivatives also exhibit phosphorescence, which is light emission from a triplet excited state. scielo.br Phosphorescence is typically observed at longer wavelengths and has a much longer lifetime compared to fluorescence. The efficiency of phosphorescence is often enhanced by the presence of heavy atoms, such as bromine or iodine, due to increased spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet state. mdpi.com

For example, a particular quinoline derivative in an ethanol (B145695) solution at 77 K showed distinct phosphorescence emission bands at 440, 505, and 540 nm, with a lifetime of 950 ms. scielo.br In another study, phenoxazine-quinoline conjugates were found to exhibit room-temperature phosphorescence (RTP) with quantum yields of about 21-24%. acs.org This property is of great interest for applications in areas like organic light-emitting diodes (OLEDs) and bioimaging. acs.org

Influence of Substituents on Photophysical Behavior

The photophysical properties of quinoline derivatives can be finely tuned by introducing different substituents at various positions on the quinoline ring. researchgate.netrsc.orgmdpi.com Both electron-donating and electron-withdrawing groups can significantly alter the absorption and emission characteristics.

For example, swapping a bromine substituent for a nitro, cyano, or chloro group can significantly alter the photochemical and photophysical properties of a quinoline chromophore. researchgate.net Specifically, a cyano group was shown to increase the sensitivity for acetate (B1210297) release in a photoremovable protecting group, while a nitro group completely quenched the photochemistry, likely due to a low-energy triplet state. researchgate.net The position of the substituent also plays a crucial role. For instance, a slight red-shift in the absorption spectra and a more pronounced red-shift in the emission spectra were observed for derivatives with substituents at the 8-position compared to the 6-position of the quinoline ring. researchgate.net

The presence of an amino group at the 4-aryl substituent of the quinoline backbone has been shown to enhance the fluorescence properties of newly synthesized quinolines. nih.gov Conversely, the presence of a highly electron-withdrawing nitro group can lead to fluorescence quenching. rsc.org These examples highlight the power of synthetic chemistry to create a diverse library of quinoline-based molecules with a wide range of photophysical properties. nih.gov

Potential Applications in Organic Electronics and Bioimaging

The tunable photophysical properties of quinoline derivatives make them highly attractive for a variety of applications, particularly in the fields of organic electronics and bioimaging. nih.govresearchgate.net

In organic electronics, quinoline derivatives are explored for use in organic light-emitting diodes (OLEDs). nih.govcnr.it Their ability to emit light across the visible spectrum, combined with good electron-transporting properties, makes them suitable as emitters or host materials in OLED devices. researchgate.net The development of quinoline derivatives exhibiting thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) is particularly promising for achieving high-efficiency OLEDs. acs.org

In the realm of bioimaging, the fluorescence of quinoline derivatives is harnessed to create probes for visualizing biological structures and processes. nih.govnih.gov Their sensitivity to the local environment, such as polarity and pH, allows for the development of sensors that can report on specific cellular conditions. nih.govnih.gov For example, quinoline-based fluorescent probes have been designed for applications such as sentinel lymph node mapping. nih.gov The ability to synthesize quinoline derivatives with tailored absorption and emission wavelengths is crucial for developing probes compatible with biological imaging systems and for enabling multi-color imaging. nih.gov

Future Research Directions and Therapeutic Implications

Development of Novel Quinoline-Based Drugs with Improved Efficacy and Selectivity

The development of new drugs based on the 6-bromo-4-chloro-2-phenylquinoline structure is a promising area of research. Scientists are focused on creating novel quinoline-based drugs that exhibit enhanced effectiveness and the ability to selectively target specific biological molecules. nih.govnih.gov One strategy involves the synthesis of new derivatives by introducing different functional groups to the basic quinoline (B57606) structure. For instance, the creation of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives has been explored for their potential as antibacterial agents that inhibit DNA gyrase. nih.gov

The presence of a halogen atom, such as bromine at the 6-position of the quinoline ring, has been shown in some cases to enhance the desired biological effects. nih.gov Research into compounds like 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, a potent sodium channel blocker, highlights the potential for developing highly effective and selective drugs for conditions such as chronic pain. nih.gov The goal is to design molecules that are more potent and have faster onset kinetics than existing medications, potentially leading to better therapeutic outcomes with fewer side effects. nih.gov

Exploration of Multifunctional Quinoline Derivatives

Researchers are investigating quinoline derivatives that can perform multiple functions, a concept that could lead to more efficient treatments for complex diseases. The this compound scaffold can be modified to create compounds with a range of biological activities. nih.govscbt.com For example, derivatives of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline have been shown to have not only antibacterial properties but also cytotoxic effects against cancer cell lines. nih.gov This dual activity suggests the potential for developing drugs that can simultaneously combat infections and target cancer cells.

Combinatorial Chemistry and High-Throughput Screening for New Analogs

To accelerate the discovery of new drug candidates, researchers are employing combinatorial chemistry and high-throughput screening. benthamscience.comjdigitaldiagnostics.com These techniques allow for the rapid synthesis and testing of large libraries of compounds. By systematically altering the structure of this compound, scientists can generate a diverse range of new analogs. These analogs can then be quickly screened to identify those with the most promising biological activities. This approach significantly speeds up the initial stages of drug discovery, allowing researchers to focus on the most viable candidates for further development. taylorandfrancis.comsemanticscholar.org

In Vivo Efficacy and Toxicity Studies (Preclinical and Clinical Investigations)

Before any new drug can be approved for human use, it must undergo rigorous testing to determine its effectiveness and safety. nih.gov This process begins with preclinical studies in laboratory settings and in animal models. For example, the in vitro cytotoxic activity of novel quinazoline-4(3H)-one derivatives, which share a structural relationship with quinolines, has been tested against cancer cell lines and normal cell lines to assess their selectivity. nih.gov Compounds that show promise in these early stages may then proceed to clinical trials in humans. These trials are designed to evaluate the drug's safety, efficacy, and optimal dosage in a controlled setting. The ultimate goal is to identify new treatments that are both effective and have an acceptable safety profile for patients. nih.gov

Computational Drug Design and Molecular Modeling

Computer-aided drug design (CADD) and molecular modeling have become indispensable tools in modern drug discovery. taylorandfrancis.combohrium.comnih.gov These computational methods allow researchers to simulate the interaction between a drug molecule and its biological target at the molecular level. kazanmedjournal.ru For instance, molecular docking studies can predict how a compound like a 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivative will bind to the active site of an enzyme such as DNA gyrase. nih.gov

Molecular dynamics simulations can further investigate the stability of the drug-target complex. nih.govnih.gov By using these computational tools, scientists can gain valuable insights into the structure-activity relationships of different compounds, helping to guide the design of more potent and selective drugs. bohrium.com This in silico approach can significantly reduce the time and cost associated with drug development by prioritizing the most promising candidates for synthesis and experimental testing. taylorandfrancis.comnih.gov

Interactive Data Table: Research Findings on Quinoline Derivatives

| Compound Class | Research Focus | Key Findings |

| 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives | Antibacterial/DNA gyrase inhibitors | Superior docking results on DNA gyrase A; showed excellent antibacterial activity, particularly against Gram-positive bacteria. nih.gov |

| Quinazoline-4(3H)-one derivatives | Anticancer agents | A derivative with an aliphatic linker (8a) was the most potent against MCF-7 and SW480 cancer cell lines and showed selectivity for cancer cells over normal cells. nih.gov |

| 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) | State-dependent sodium channel blocker for pain | ~1000 times more potent and had faster binding kinetics than existing drugs like carbamazepine (B1668303) and lamotrigine. nih.gov |

| 4-bromo-4'-chloro pyrazoline analog of curcumin (B1669340) | Anticancer activity against cervical cancer | Displayed a higher docking score and improved potency compared to curcumin in in vitro cytotoxicity assays. nih.gov |

常见问题

What are the optimal synthetic routes for 6-bromo-4-chloro-2-phenylquinoline, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis of this compound can be approached via halogenation and cross-coupling strategies. For bromination, direct electrophilic substitution on the quinoline core is common, while chlorination may require directed metalation or palladium-catalyzed C–H activation. Evidence from quinoline derivative syntheses suggests that solvent choice (e.g., DMF or THF) and temperature control (60–120°C) critically impact yield . For example, bromination at lower temperatures (0–5°C) reduces side reactions like dihalogenation. Purification via column chromatography (silica gel, hexane/EtOAc) typically achieves >95% purity, as seen in analogous compounds .

How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound derivatives?

Level: Basic

Answer:

¹H and ¹³C NMR are pivotal for distinguishing regioisomers. The phenyl group at position 2 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets at δ 7.8–8.2 ppm for H-3 and H-5). IR spectroscopy confirms halogen presence via C–Br (~550 cm⁻¹) and C–Cl (~750 cm⁻¹) stretches. For advanced characterization, X-ray crystallography (as applied to similar quinoline structures) provides definitive bond-length and angle data, resolving ambiguities in substituent positioning .

What mechanistic insights explain contradictory reactivity trends in cross-coupling reactions involving this compound?

Level: Advanced

Answer:

Contradictions in Suzuki-Miyaura coupling reactivity (e.g., preferential bromine vs. chlorine substitution) arise from electronic and steric factors. The bromine atom’s lower electronegativity compared to chlorine enhances oxidative addition efficiency with Pd(0) catalysts. Computational studies on analogous systems suggest that the phenyl group at position 2 creates steric hindrance, slowing transmetallation at C-4. Kinetic studies under inert atmospheres (Ar/N₂) and controlled ligand ratios (e.g., PPh₃) can mitigate these issues .

How do crystallographic studies inform the design of this compound-based inhibitors?

Level: Advanced

Answer:

X-ray diffraction data reveal planar quinoline cores with dihedral angles (<10°) between the phenyl ring and quinoline plane, favoring π-π stacking in protein binding pockets. For example, crystal structures of related 6-bromo-2-cyclopropylquinoline-4-carboxylic acid derivatives (monoclinic, space group P2₁/n) show halogen bonds (Br···O/N) critical for target affinity . Molecular docking using these parameters improves inhibitor design against kinases or antimicrobial targets.

What strategies address discrepancies in purity assessments between HPLC and elemental analysis for this compound?

Level: Advanced

Answer:

Discrepancies often stem from hygroscopicity or residual solvents. Drying samples under high vacuum (0.1 mmHg, 24h) and using orthogonal methods (e.g., GC-MS for volatile impurities) enhance accuracy. For halogenated quinolines, ICP-OMS validates bromine/chlorine content, complementing CHNS analysis. Evidence from Kanto Reagent protocols highlights that >97.0% purity (via HPLC) aligns with stoichiometric halogen ratios only after rigorous drying .

How can synthetic byproducts of this compound be characterized and minimized?

Level: Basic

Answer:

Common byproducts include dihalogenated analogs (e.g., 6,8-dibromo derivatives) and dehalogenated species. LC-MS with high-resolution Q-TOF detects these impurities (mass error <5 ppm). Reaction optimization—such as limiting excess NBS (N-bromosuccinimide) and using scavengers (e.g., polymer-bound thiourea for Br₂)—reduces byproduct formation. Evidence from bromophenylboronic acid syntheses supports this approach .

What role does this compound play in photophysical studies, and how is its fluorescence quantified?

Level: Advanced

Answer:

The compound’s rigid structure and halogens enable tunable fluorescence. UV-Vis spectra (λₐᵦₛ ~350 nm) and emission maxima (λₑₘ ~450 nm) are solvent-dependent (e.g., redshift in DMSO). Quantum yields (Φ) are measured via comparative actinometry using quinine sulfate as a standard. Substituent effects on intersystem crossing (e.g., heavy atom effect from Br/Cl) are quantified via time-resolved fluorescence decay assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。